molecular formula C14H11F3N2O4 B2623106 N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941894-87-7

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2623106
CAS No.: 941894-87-7
M. Wt: 328.247
InChI Key: LYKHDSWMNPIBGU-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethoxy-substituted phenyl group, and an oxalamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the alkylation of furan with an appropriate alkylating agent, such as furan-2-carboxaldehyde, followed by reduction to obtain furan-2-ylmethanol.

    Synthesis of the Trifluoromethoxy-Substituted Phenyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the trifluoromethoxy-substituted phenyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N1-(furan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chloro group instead of a trifluoromethoxy group.

    N1-(furan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)23-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHDSWMNPIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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